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molecular formula C10H9ClN2O2 B8780259 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester

Cat. No. B8780259
M. Wt: 224.64 g/mol
InChI Key: WNGRZTFHIUAGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470848B2

Procedure details

6-Chloro-2-methyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester (0.225 g, 1 mmol) is dissolved in methanol (30 ml) and 1M NaOH (10 ml) and stirred at room temperature overnight. The methanol is removed in vacuo and the resulting white suspension is extracted with chloroform (3×20 ml), dried (MgSO4) and concentrated in vacuo to yield a white powder which is dried under high vacuum to yield the titled product. (MH+ 167).
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([N:5]1[C:9]2=[N:10][C:11]([Cl:14])=[CH:12][CH:13]=[C:8]2[CH:7]=[C:6]1[CH3:15])=O.[OH-].[Na+]>CO>[Cl:14][C:11]1[N:10]=[C:9]2[NH:5][C:6]([CH3:15])=[CH:7][C:8]2=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.225 g
Type
reactant
Smiles
COC(=O)N1C(=CC=2C1=NC(=CC2)Cl)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting white suspension is extracted with chloroform (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white powder which
CUSTOM
Type
CUSTOM
Details
is dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)NC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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